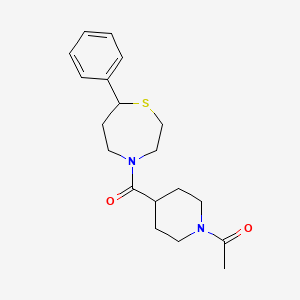

1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

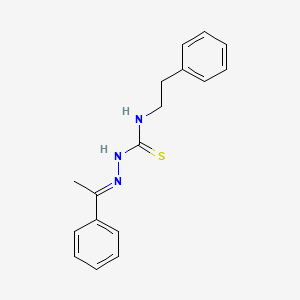

Synthesis Analysis

The synthesis of related compounds often involves microwave-assisted reactions, where intermediates like 1-(4-(piperidin-1-yl) phenyl) ethanone are synthesized by reacting piperidine with chloroacetophenone derivatives under specific conditions (Merugu et al., 2010). These methods highlight the efficiency and versatility of microwave irradiation in synthesizing complex piperidine-containing compounds.

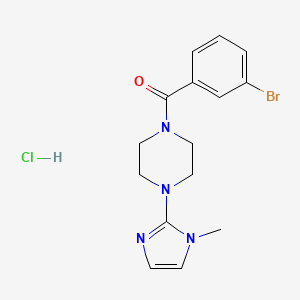

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone often features significant hydrogen bonding patterns. For example, compounds with secondary amine and carbonyl groups demonstrate bifurcated intra- and intermolecular hydrogen bonding, establishing six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak C-H...Br interactions further stabilize the crystal structure (Balderson et al., 2007).

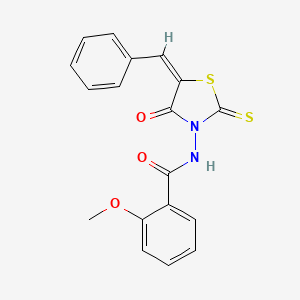

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of compounds with antibacterial properties. The reaction of piperidine with 4-chloroacetophenone under microwave irradiation is a notable example, leading to the synthesis of compounds that are further reacted with aryl aldehydes and guanidine hydrochloride to produce pyrimidin-2-amine derivatives with potential antibacterial activity (Merugu et al., 2010).

Physical Properties Analysis

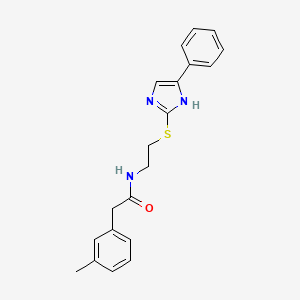

The physical properties of compounds like this compound can be explored through single crystal XRD analysis, which confirms the structure of the compound. Techniques such as IR, NMR, and MS studies play a crucial role in characterizing the synthesized compounds, while thermal stability is often analyzed using TGA and DSC techniques (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties of piperidine-containing compounds are significantly influenced by their molecular structure. For instance, the presence of piperidine and phenyl groups contributes to the antibacterial activity of synthesized compounds. Microwave-assisted synthesis facilitates the creation of structurally diverse compounds with various biological activities, highlighting the role of chemical structure in determining the compound's properties and potential applications (Merugu et al., 2010).

properties

IUPAC Name |

1-[4-(7-phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-15(22)20-10-7-17(8-11-20)19(23)21-12-9-18(24-14-13-21)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCUBOLGGELJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)